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molecular formula C8H15ClN2 B1224170 1-Butyl-3-methylimidazolium chloride CAS No. 79917-90-1

1-Butyl-3-methylimidazolium chloride

Cat. No. B1224170
M. Wt: 174.67 g/mol
InChI Key: FHDQNOXQSTVAIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601772B2

Procedure details

The procedure of Example 1 was repeated with minor changes. 549 g of 1-chlorobutane and 487 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times. After that, it was dried in vacuum for three days.
Quantity
487 g
Type
reactant
Reaction Step One
Quantity
549 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[Cl:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[Cl-:7].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:8][CH2:9][CH2:10][CH3:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
487 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
549 g
Type
reactant
Smiles
ClCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set from 75 to 80° C
WAIT
Type
WAIT
Details
The reaction was continued for three days
Duration
3 d
WASH
Type
WASH
Details
Then, the product was washed with ethyl acetate five times
CUSTOM
Type
CUSTOM
Details
After that, it was dried in vacuum for three days
Duration
3 d

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
[Cl-].C[N+]1=CN(C=C1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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